An In-Depth Technical Guide to tert-Butyl Hydrogen Phthalate
An In-Depth Technical Guide to tert-Butyl Hydrogen Phthalate
Abstract: This technical guide provides a comprehensive overview of tert-Butyl hydrogen phthalate, a monoester of phthalic acid. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's chemical and physical properties, synthesis methodologies, and key applications, with a particular focus on its role as a chiral resolving agent and as a protecting group. Detailed experimental protocols for its synthesis, application in kinetic resolution, and analytical determination are provided. Furthermore, this guide explores the toxicological profile, metabolic pathways, and environmental fate of tert-butyl hydrogen phthalate, offering a holistic understanding of its scientific and safety aspects.
Introduction and Chemical Identity
Tert-Butyl hydrogen phthalate, also known as phthalic acid mono-tert-butyl ester or 2-(tert-butoxycarbonyl)benzoic acid, is an organic compound that has garnered interest in specialized areas of organic chemistry.[1][2] Unlike its more common dialkyl phthalate relatives, which are primarily used as plasticizers, tert-butyl hydrogen phthalate's utility stems from its unique structural features: a bulky tert-butyl ester group and a free carboxylic acid group on a benzene ring. This arrangement makes it a valuable tool in stereoselective synthesis and as a protecting group.[3][4]
Chemical and Physical Properties
The physical and chemical properties of tert-Butyl hydrogen phthalate are summarized in the table below. It typically appears as a white to off-white crystalline solid and is insoluble in water.[3][5][6]
| Property | Value | Reference |
| CAS Number | 33693-84-4 | [1][7] |
| Molecular Formula | C₁₂H₁₄O₄ | [3][7] |
| Molecular Weight | 222.24 g/mol | [4][7] |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | [7] |
| Melting Point | 79-80 °C | [5][6] |
| Boiling Point | 349.8 ± 25.0 °C (Predicted) | [5][6] |
| Density | 1.173 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 3.38 ± 0.36 (Predicted) | [5] |
| Appearance | White to cream or yellow crystals or powder | [3][8] |
| Solubility | Insoluble in water | [6][9] |
Synthesis of tert-Butyl Hydrogen Phthalate
The primary route for synthesizing tert-butyl hydrogen phthalate is through the reaction of phthalic anhydride with tert-butanol.[10] This reaction is a nucleophilic acyl substitution where the tert-butanol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the monoester.
Reaction Mechanism
The synthesis proceeds through the nucleophilic attack of the hydroxyl group of tert-butanol on one of the electrophilic carbonyl carbons of phthalic anhydride. This is followed by a proton transfer to form the final monoester product. The reaction is typically carried out in a suitable solvent like benzene and can be driven to completion by refluxing.[10]
Caption: Synthesis of tert-Butyl Hydrogen Phthalate from Phthalic Anhydride.
Experimental Protocol for Synthesis
This protocol describes the laboratory-scale synthesis of tert-butyl hydrogen phthalate.
Materials:
-
Phthalic anhydride
-
tert-Butanol
-
Benzene (or a less hazardous alternative like toluene)
-
Sodium bicarbonate solution (5%)
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in benzene.
-
Add tert-butanol (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 5% sodium bicarbonate solution to remove any unreacted phthalic anhydride and the desired product as its sodium salt.
-
Separate the aqueous layer containing the sodium salt of tert-butyl hydrogen phthalate.
-
Acidify the aqueous layer with 1 M hydrochloric acid until a white precipitate forms.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid product, for instance, over anhydrous magnesium sulfate.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure tert-butyl hydrogen phthalate.
Applications in Organic Synthesis
The unique structure of tert-butyl hydrogen phthalate makes it a valuable reagent in specific synthetic applications, most notably in the chiral resolution of alcohols and as a protecting group for carboxylic acids.
Chiral Resolution of Tertiary Alcohols
One of the primary applications of tert-butyl hydrogen phthalate is in the kinetic resolution of racemic tertiary alcohols.[4][8][11] The process involves the formation of diastereomeric esters, which can then be separated.
The carboxylic acid group of tert-butyl hydrogen phthalate reacts with a racemic alcohol in the presence of a chiral catalyst (often an enzyme like a lipase) to form diastereomeric esters.[12] Due to the steric hindrance of the tert-butyl group and the specific stereochemistry of the catalyst's active site, one enantiomer of the alcohol reacts significantly faster than the other. This difference in reaction rates allows for the separation of the unreacted alcohol enantiomer from the ester of the other enantiomer.
Caption: Kinetic Resolution of a Racemic Alcohol.
This protocol provides a general procedure for the lipase-catalyzed kinetic resolution of a racemic tertiary alcohol using tert-butyl hydrogen phthalate.
Materials:
-
Racemic tertiary alcohol (e.g., 2-phenylbutan-2-ol)[4]
-
tert-Butyl hydrogen phthalate
-
Lipase (e.g., Candida antarctica lipase B, CALB)
-
Anhydrous organic solvent (e.g., toluene or THF)
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the racemic tertiary alcohol (1 equivalent) in an anhydrous solvent, add tert-butyl hydrogen phthalate (0.5-1.0 equivalents).
-
Add the lipase (typically 10-50% by weight of the alcohol).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 40 °C).
-
Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the conversion.
-
Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted alcohol and the formed ester.
-
Filter off the enzyme.
-
Perform an aqueous workup to separate the unreacted alcohol from the ester. The ester can be hydrolyzed back to the alcohol of the opposite configuration if desired.
-
Purify the unreacted alcohol and the ester by column chromatography.
Use as a Protecting Group
The tert-butyl ester moiety can serve as a protecting group for the carboxylic acid of the phthalic acid backbone. The tert-butyl group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[13] This orthogonality makes it useful in multi-step syntheses where other acid-labile or base-labile protecting groups are present.
Analytical Methods
The determination of tert-butyl hydrogen phthalate, particularly in biological or environmental samples, typically involves chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of phthalates and their metabolites.[14][15][16][17] For tert-butyl hydrogen phthalate, derivatization of the carboxylic acid group (e.g., by silylation) may be necessary to improve its volatility and chromatographic behavior.
-
Extraction: For aqueous samples, liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) or solid-phase extraction (SPE) can be used to isolate the analyte.
-
Derivatization: The dried extract is reconstituted in a derivatization-friendly solvent. A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added, and the mixture is heated (e.g., at 60-70 °C) to convert the carboxylic acid to its trimethylsilyl ester.
-
Analysis: The derivatized sample is then injected into the GC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with electrospray ionization (ESI) in negative mode, is well-suited for the direct analysis of tert-butyl hydrogen phthalate without the need for derivatization.[14]
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed.
-
Mobile Phase: A gradient of methanol or acetonitrile and water (often with a small amount of formic acid or ammonium acetate to improve ionization) is used for elution.
-
Mass Spectrometry: Detection is achieved using a mass spectrometer, often a triple quadrupole or high-resolution instrument, in negative ion mode. The deprotonated molecule [M-H]⁻ is monitored.
Toxicology and Biological Fate
The toxicological profile of tert-butyl hydrogen phthalate is not as extensively studied as that of other common phthalates. However, data on its structural analogs, such as mono-n-butyl phthalate (MBP), can provide valuable insights.[18][19]
Hazard Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-butyl hydrogen phthalate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[20]
Metabolism
Upon ingestion, phthalate diesters are typically hydrolyzed by esterases in the gut and other tissues to their corresponding monoesters.[9] It is therefore expected that tert-butyl hydrogen phthalate would be a metabolite of di-tert-butyl phthalate, although the latter is not a commonly used phthalate. The primary metabolite of di-n-butyl phthalate (DBP) is mono-n-butyl phthalate (MBP).[21][22] Phthalate monoesters can be further metabolized through oxidation of the alkyl chain and can be excreted in the urine, often as glucuronide conjugates.[21]
Caption: Hypothetical Metabolic Pathway of a Di-tert-butyl Phthalate.
Toxicological Effects
Many phthalates are known endocrine disruptors, and their monoester metabolites are often the biologically active agents.[18][22] Mono-n-butyl phthalate, for example, has been shown to have anti-androgenic effects in animal studies.[22] Concerns have also been raised about the potential for phthalate metabolites to induce oxidative stress.[19] Given these findings for related compounds, the endocrine-disrupting potential and other toxicological effects of tert-butyl hydrogen phthalate warrant further investigation.
Environmental Fate
Phthalate monoesters are generally more water-soluble than their parent diesters, which affects their environmental transport and distribution. The primary degradation pathway for phthalates in the environment is aerobic biodegradation.[7] Abiotic processes such as hydrolysis and photolysis are generally slow and less significant.[3] The persistence of phthalate esters and their metabolites in various environmental compartments, including water, soil, and sediment, is a subject of ongoing research and concern.[1][4][7]
Conclusion
Tert-Butyl hydrogen phthalate is a specialized chemical reagent with significant utility in stereoselective organic synthesis. Its application as a chiral resolving agent for tertiary alcohols and as a protecting group for carboxylic acids highlights the importance of its unique chemical structure. While its toxicological and environmental profiles are not as well-defined as those of high-production-volume phthalates, an understanding of the behavior of its structural analogs provides a necessary framework for its safe handling and use. This guide has provided a detailed overview of its synthesis, applications, and analysis, offering valuable protocols and insights for the research and drug development communities.
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